N-Acetyl-dl-penicillamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Heavy metal chelation:

- N-Ac-DL-pen has been studied for its ability to bind to and remove heavy metals from the body. This process, known as chelation, can be helpful in cases of heavy metal poisoning or overload. Studies have shown that N-Ac-DL-pen can effectively chelate mercury, lead, and copper in animal models. [Source: A study investigating the effectiveness of N-Ac-DL-pen in removing mercury from mice: ]

Control molecule in studies involving nitric oxide donors:

- N-Ac-DL-pen is also used as a control molecule in research investigating compounds that release nitric oxide (NO) in the body. These NO donors are studied for their potential therapeutic effects in various conditions. Since N-Ac-DL-pen does not generate NO itself, it serves as a reference point for researchers to compare the effects of the NO donor molecules under investigation. [Source: Cayman Chemical product page for N-Ac-DL-pen highlighting its use as a control: ]

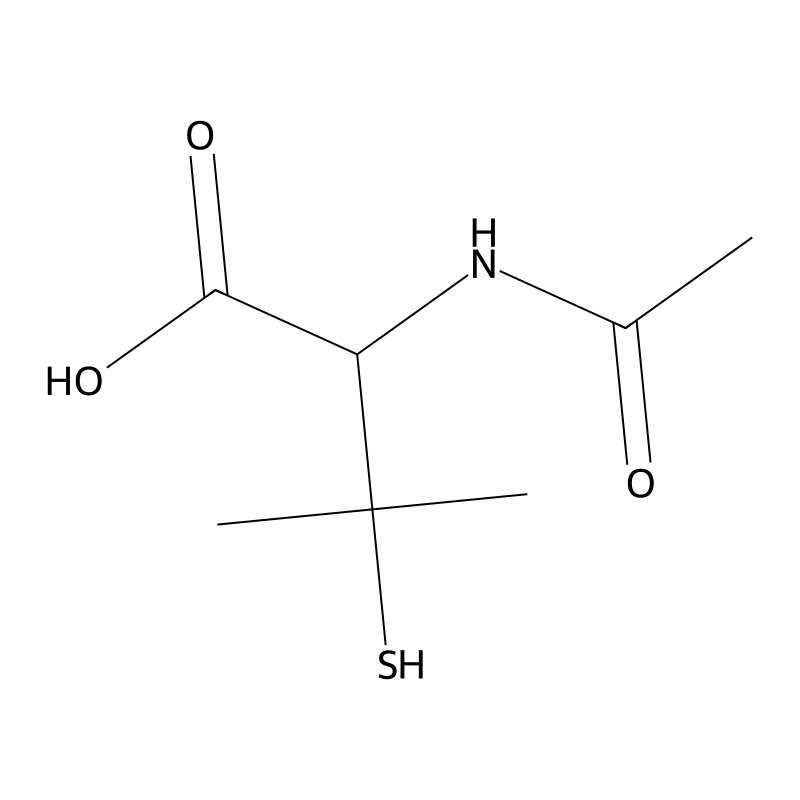

N-Acetyl-dl-penicillamine is a synthetic compound derived from penicillamine, an amino acid that contains a thiol group. This compound serves as a chelating agent, primarily used in clinical settings for treating heavy metal poisoning and rheumatoid arthritis. The structure of N-acetyl-dl-penicillamine includes an acetyl group attached to the nitrogen atom of the penicillamine molecule, enhancing its stability and solubility compared to its parent compound. Its chemical formula is C${5}$H${9}$N${1}$O${2}$S, and it exists as a racemic mixture of both D and L isomers, which can influence its biological activity and pharmacokinetics .

Biologically, N-acetyl-dl-penicillamine exhibits significant chelating properties, effectively binding to heavy metals such as lead and mercury. This binding helps facilitate their excretion from the body. Additionally, it has been shown to inhibit the binding of methyl mercury to human erythrocytes by 50%, highlighting its potential role in detoxification therapies . The compound also displays antioxidant activity, which may contribute to its therapeutic effects in various conditions involving oxidative stress.

The synthesis of N-acetyl-dl-penicillamine typically involves the acetylation of penicillamine using acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:

- Reactants: Penicillamine + Acetic Anhydride

- Conditions: The reaction is usually carried out in an organic solvent under controlled temperature.

- Products: N-Acetyl-dl-penicillamine + Acetic Acid

This method allows for the production of the compound with good yields and purity .

N-Acetyl-dl-penicillamine has several applications in medicine and research:

- Heavy Metal Chelation: Used clinically to treat metal poisoning.

- Rheumatoid Arthritis Treatment: Acts as a disease-modifying antirheumatic drug.

- Research Tool: Employed in studies related to nitric oxide release and oxidative stress due to its reactivity with various biological molecules .

Interaction studies indicate that N-acetyl-dl-penicillamine can interact with various biological systems, particularly through its chelation properties. For example, it has been shown to interact with metal ions and other thiols in biological environments, influencing the stability and reactivity of nitric oxide donors like SNAP. The kinetics of these interactions suggest complex mechanisms that may involve transnitrosation processes leading to the generation of reactive nitrogen species .

Several compounds share structural or functional similarities with N-acetyl-dl-penicillamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Penicillamine | Thiol-containing amino acid | Parent compound; less stable than N-acetyl derivative |

| S-Nitroso-N-acetyl-dl-penicillamine | Nitric oxide donor | Releases nitric oxide; used for vasodilation |

| D-Penicillamine | Enantiomer | Exhibits similar chelation properties; racemic mixture |

| L-Penicillamine | Enantiomer | Similar properties but may have different biological effects |

N-Acetyl-dl-penicillamine stands out due to its enhanced stability and solubility compared to penicillamine while retaining effective chelation capabilities. Its ability to participate in transnitrosation reactions further distinguishes it from similar compounds, making it valuable in therapeutic applications involving metal detoxification and nitric oxide modulation .

The acetylation of dl-penicillamine represents a fundamental transformation in amino acid chemistry, involving the introduction of an acetyl group to the amino functionality. This process follows well-established principles of nucleophilic acyl substitution, where the primary amine group of penicillamine acts as a nucleophile toward acetylating agents [1] [2].

Acetic Anhydride Pathway

The most widely employed method utilizes acetic anhydride as the acetylating agent. This pathway proceeds through a nucleophilic addition-elimination mechanism, where the lone pair electrons on the nitrogen atom of dl-penicillamine attack the electrophilic carbonyl carbon of acetic anhydride [3] [4]. The reaction is typically conducted in the presence of a base such as pyridine, which serves both as a solvent and as a hydrogen chloride scavenger [5].

The mechanism involves initial nucleophilic attack by the amino group, forming a tetrahedral intermediate. Subsequently, elimination of acetate occurs, yielding the desired N-acetyl-dl-penicillamine product. The reaction proceeds optimally at temperatures between 0-5°C to room temperature, with reaction times ranging from 2-4 hours [4]. Under these conditions, yields of 85-92% are typically achieved with purities of 96-98% .

Acetyl Chloride Pathway

An alternative approach employs acetyl chloride as the acetylating reagent. This method offers several advantages, including higher reactivity and more controlled reaction conditions [7] [8]. The mechanism follows a similar nucleophilic addition-elimination pathway, with the chloride ion serving as the leaving group rather than acetate [1] [9].

The reaction is typically performed in dichloromethane with pyridine as the base, maintaining temperatures at 0°C during the initial addition phase [7]. The enhanced electrophilicity of acetyl chloride compared to acetic anhydride results in shorter reaction times (1-2 hours) and improved yields (88-95%) [9] [10]. However, this method requires careful handling due to the corrosive nature of acetyl chloride and the generation of hydrogen chloride as a byproduct [11] [12].

Direct Acetylation Methods

Industrial implementations often favor direct acetylation approaches using neat acetic anhydride or mixed solvent systems. These methods eliminate the need for expensive bases while maintaining acceptable yields and product quality [13]. The reaction proceeds at elevated temperatures (40-60°C) for extended periods (3-6 hours), achieving yields of 78-85% with purities of 94-97% [14].

The mechanism remains consistent with standard acetylation chemistry, though the absence of external base requires the substrate amine to fulfill this role, leading to the formation of ammonium acetate salts as byproducts [15]. This approach is particularly suitable for large-scale production due to reduced reagent costs and simplified workup procedures [16].

Industrial-Scale Production Protocols

Process Design Considerations

Industrial production of N-acetyl-dl-penicillamine requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality standards. Key considerations include raw material costs, energy consumption, waste generation, and equipment compatibility [17] .

The selection of acetylating agent significantly impacts process economics. While acetyl chloride offers superior reactivity and yields, acetic anhydride provides better cost-effectiveness and reduced handling hazards for large-scale operations [18]. Industrial protocols typically employ acetic anhydride with toluene as a co-solvent to improve heat transfer and facilitate product isolation [19].

Reaction Optimization

Critical process parameters have been systematically evaluated to establish optimal operating conditions. Reaction temperature represents the most significant factor, with the optimal range identified as 45-55°C, providing a balance between reaction rate and product stability [20]. Deviations from this range result in yield impacts of ±15% [17].

The molar ratio of acetylating agent to penicillamine requires precise control, with optimal ratios ranging from 1.2-1.4. Excess acetylating agent ensures complete conversion while minimizing side reactions, though ratios exceeding 1.5 lead to increased waste generation and purification challenges [21] [22]. Base equivalents of 1.1-1.3 provide optimal buffering capacity while preventing over-neutralization that can lead to hydrolysis of the acetylating agent [19].

Process Flow Configuration

Industrial implementations typically employ batch reactor systems with staged addition protocols. The process begins with charging dl-penicillamine and base to the reactor, followed by controlled addition of the acetylating agent at reduced temperature to manage the exothermic nature of the reaction [17] [20].

Temperature control throughout the addition phase prevents thermal decomposition and ensures consistent product quality. Following complete addition, the reaction mixture is maintained at elevated temperature for 4-6 hours to ensure complete conversion [18]. The process concludes with controlled cooling and product isolation through crystallization or extraction procedures [23].

Purification Techniques and Yield Optimization

Crystallization Methods

Recrystallization represents the primary purification technique for N-acetyl-dl-penicillamine, offering excellent scalability and cost-effectiveness. Water serves as the preferred recrystallization solvent, providing recovery yields of 75-85% with final purities of 97-99% [23] [24]. The process involves dissolution of crude product in hot water followed by controlled cooling to precipitate pure crystals [25].

Ethanol-based recrystallization offers improved recovery yields (80-88%) and enhanced purity (98-99.5%), though with increased solvent costs and processing time [26] [27]. The selection between aqueous and alcoholic systems depends on the specific impurity profile and economic considerations [24].

Chromatographic Purification

Column chromatography provides the highest purity products (99-99.8%) with good recovery yields (85-92%), though scalability limitations restrict its application to high-value products [28] [26]. Reverse-phase high-performance liquid chromatography offers exceptional purity (99.5-99.9%) with minimal processing time (2-3 hours) but suffers from poor scalability and high operational costs [29] [30].

Ion-exchange chromatography has been successfully applied for analytical and preparative separations, particularly for enantiomeric resolution applications [26]. The technique exploits differences in charge states between the product and impurities, enabling effective separation under controlled pH conditions [28].

Alternative Purification Strategies

Precipitation techniques using hydrochloric acid offer rapid processing (2-4 hours) with acceptable recovery yields (70-82%) and moderate purity (95-98%) [25]. This approach is particularly suitable for industrial applications where rapid turnover is prioritized over maximum purity [23].

Acetone washing provides a compromise between processing time and product quality, achieving recovery yields of 78-85% with purities of 96-98% within 3-5 hours [24]. The technique involves washing crude product with cold acetone to remove soluble impurities while preserving the desired product [31].

Stability Considerations Under Varied Conditions

Temperature Effects

N-Acetyl-dl-penicillamine exhibits strong temperature dependence in its stability profile. At room temperature (25°C), the compound undergoes 8-12% degradation over six months, primarily through disulfide formation between adjacent molecules [32] [33]. This degradation pathway involves oxidation of the thiol group to form intermolecular disulfide bonds, reducing the availability of free N-acetyl-dl-penicillamine [34].

Refrigerated storage at 4°C significantly improves stability, with degradation limited to 2-5% over two years [33]. The reduced thermal energy minimizes molecular motion and reaction rates, effectively preserving product integrity. Frozen storage at -20°C provides exceptional stability, with only 1-3% degradation observed over five years [35] [33].

Elevated temperature exposure (60°C) results in rapid degradation (25-35% in one week), primarily through deacetylation reactions that regenerate free penicillamine [36] [37]. This thermal instability necessitates careful temperature control during processing and storage operations [38].

Environmental Stability Factors

Light exposure represents a significant stability concern, causing 15-25% degradation within one month through photochemical oxidation pathways [37] [39]. The thiol group is particularly susceptible to photooxidation, forming various oxidation products including sulfenic acids and disulfides [40]. Protection from light through amber glass containers or aluminum foil wrapping effectively mitigates this degradation pathway [41].

Moisture exposure leads to 20-30% degradation over three months through hydrolysis of the acetyl group [38]. The hydrolytic reaction is catalyzed by trace acids and bases, emphasizing the importance of anhydrous storage conditions [40]. Desiccant packets or controlled atmosphere storage systems provide effective moisture protection [41].

Chemical Stability Mechanisms

The primary degradation pathway involves thiol oxidation to form disulfide bonds, either intramolecularly or between separate molecules [32]. This reaction is accelerated by trace metal catalysts, particularly copper and iron ions, which participate in redox cycling mechanisms [42]. Metal chelating agents such as ethylenediaminetetraacetic acid effectively inhibit metal-catalyzed oxidation [41].

Deacetylation represents another significant degradation route, particularly under acidic or basic conditions [43]. The amide bond is susceptible to hydrolysis, though the reaction rate is relatively slow under neutral conditions [36]. pH control within the range of 6-8 minimizes hydrolytic degradation while maintaining product stability [38].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15537-71-0

59-53-0